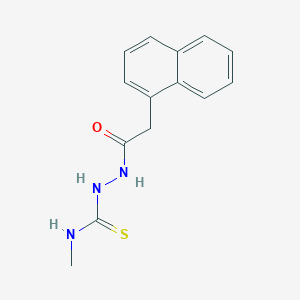

N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-methyl-3-[(2-naphthalen-1-ylacetyl)amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-15-14(19)17-16-13(18)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,16,18)(H2,15,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNNXSROBGGVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)CC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601172907 | |

| Record name | 1-Naphthaleneacetic acid, 2-[(methylamino)thioxomethyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51291-27-1 | |

| Record name | 1-Naphthaleneacetic acid, 2-[(methylamino)thioxomethyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51291-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneacetic acid, 2-[(methylamino)thioxomethyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide typically involves the reaction of 1-naphthylacetic acid with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cancer Treatment

N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide has been investigated for its potential as an inhibitor of glutaminase (GLS), an enzyme crucial for cancer cell metabolism. GLS plays a pivotal role in the conversion of glutamine to glutamate, supporting the growth of cancer cells through glutaminolysis. Inhibition of this pathway may lead to reduced tumor growth and increased sensitivity to chemotherapy.

- Case Study : A study published in Journal of Biological Chemistry demonstrated that compounds similar to N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide effectively inhibited GLS activity in various cancer cell lines, leading to decreased cell proliferation and increased apoptosis .

Neuroprotective Effects

Research has suggested that hydrazine derivatives, including N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide, may exhibit neuroprotective properties. These compounds could potentially mitigate oxidative stress and inflammation in neurodegenerative diseases.

- Case Study : In a preclinical model of Alzheimer's disease, a related hydrazine compound showed promising results in reducing amyloid plaque formation and improving cognitive function .

Anti-inflammatory Properties

Some studies indicate that hydrazine derivatives possess anti-inflammatory effects, which can be beneficial in treating conditions like arthritis or other inflammatory disorders.

- Data Table : Summary of Anti-inflammatory Effects

| Compound | Model | Effect | Reference |

|---|---|---|---|

| N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide | Rat model of arthritis | Reduced inflammation markers | |

| Related hydrazine derivative | Mouse model | Decreased cytokine levels |

Potential Use in Metabolic Disorders

The compound's ability to modulate metabolic pathways suggests potential applications in treating metabolic disorders such as obesity or diabetes by influencing energy metabolism.

Mechanism of Action

The mechanism of action of N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent on the hydrazinecarbothioamide backbone critically influences physicochemical properties and bioactivity. Key analogs include:

Analysis :

- The naphthylacetyl group in the target compound likely reduces solubility compared to methylbenzoyl analogs but improves hydrophobic interactions in biological systems .

- The acenaphthylenyl analog (m.p. 295°C) demonstrates higher thermal stability due to its fused aromatic system, suggesting the naphthylacetyl derivative may exhibit similar stability .

Anticancer Activity

- N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide: Limited direct data, but structurally similar thiosemicarbazones inhibit topoisomerase IIα and induce apoptosis .

- (E)-N-methyl-2-(1-(2-methyl-5-nitroimidazol-yl)propan-2-ylidene)hydrazinecarbothioamide (HL2) : When complexed with triethylphosphinegold(I), it shows selective cytotoxicity against HCT-116 colon cancer cells under hypoxia .

- Gallium(III) complexes with benzoylpyridine thiosemicarbazones : Exhibit antiproliferative effects via DNA interaction and reactive oxygen species (ROS) generation .

Comparison :

The naphthyl group’s bulk may hinder metal coordination compared to smaller substituents (e.g., pyridinyl), but its aromaticity could enhance DNA intercalation or protein binding .

Antiviral and Antimicrobial Potential

- N-methyl-2-(quinoline-2-carbonyl)hydrazinecarbothioamide: Exhibits tuberculostatic activity, attributed to the quinoline moiety’s ability to disrupt mycobacterial membranes .

Implications: The naphthylacetyl group’s extended conjugation may improve binding to viral or bacterial targets compared to chromenyl or quinoline derivatives .

Crystallographic and Hydrogen-Bonding Patterns

- N-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide : Methyl substitution reduces intermolecular hydrogen bonding compared to unsubstituted analogs, affecting crystal packing .

- (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazinecarbothioamide : Hydroxy and cyclohexyl groups facilitate 3D hydrogen-bonded networks, enhancing crystallinity .

Biological Activity

N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of hydrazine derivatives with 1-naphthylacetyl chloride, followed by the introduction of a methyl group and a carbothioamide moiety. The structure can be represented as follows:

Anticancer Properties

Numerous studies have evaluated the anticancer efficacy of N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide. For instance, derivatives of hydrazinecarbothioamides have shown significant cytotoxic activity against various cancer cell lines. In particular, compounds with similar structures have demonstrated:

- IC50 values in the sub-micromolar range against human cancer cell lines such as HL60 (human promyelocytic leukemia) and SKOV-3 (ovarian cancer) .

- Mechanistic studies indicated that these compounds induce reactive oxygen species (ROS) , leading to apoptosis in cancer cells .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HL60 | 6.5 | Cytotoxicity via ROS production |

| SKOV-3 | 12.0 | Cell cycle arrest and apoptosis |

| HCT116 | 9.0 | Induction of oxidative stress |

Antiviral Activity

In addition to its anticancer properties, N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide has been investigated for antiviral activity. Studies have shown that certain derivatives exhibit significant antiviral effects against herpes simplex virus (HSV) and varicella zoster virus (VZV), although these activities often coincide with cytotoxic effects on host cells .

The biological activity of N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide can be attributed to several mechanisms:

- Inhibition of Glutaminase Activity : The compound may act as an inhibitor of glutaminase (GLS), an enzyme crucial for glutamine metabolism in cancer cells. By inhibiting GLS, the compound disrupts the metabolic pathways that support tumor growth .

- Induction of Apoptosis : The generation of ROS leads to cellular stress responses, ultimately resulting in programmed cell death (apoptosis). This mechanism has been observed in multiple cancer cell lines .

- Cell Cycle Arrest : Studies indicate that the compound can halt cell cycle progression, particularly in colorectal and ovarian cancer cells, which contributes to its cytotoxic effects .

Case Studies and Research Findings

Recent research highlights the potential of N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide as a promising candidate for further development:

- A study conducted on a series of hydrazide derivatives demonstrated that modifications to the naphthalene moiety significantly influenced cytotoxicity and selectivity against different cancer types .

- In vivo studies using mouse xenograft models showed that specific derivatives not only inhibited tumor growth but also had favorable pharmacokinetic profiles, suggesting their viability as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for preparing N-methyl-2-(1-naphthylacetyl)hydrazinecarbothioamide, and how can reaction conditions be optimized?

Methodology:

- Step 1: React 1-naphthylacetic acid hydrazide with methyl isothiocyanate in ethanol under reflux (6–8 hours) to form the hydrazinecarbothioamide backbone.

- Step 2: Purify via recrystallization using ethanol or methanol. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1).

- Optimization: Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and base catalysis (e.g., triethylamine) to enhance yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodology:

- FT-IR: Detect ν(N–H) at 3200–3300 cm⁻¹ (hydrazine), ν(C=S) at 1180–1250 cm⁻¹, and ν(C=O) at 1650–1700 cm⁻¹ (amide I band) .

- NMR: ¹H NMR signals at δ 2.8–3.2 ppm (N–CH₃), δ 7.2–8.5 ppm (naphthyl protons). ¹³C NMR confirms thiocarbonyl (C=S) at ~180 ppm .

- Mass Spectrometry: ESI-MS [M+H]+ peak at m/z 312.3 (calculated for C₁₅H₁₄N₃OS).

Q. What preliminary biological screening protocols are suitable for evaluating its pharmacological potential?

Methodology:

- Anticancer Activity: MTT assay against HeLa or MCF-7 cells (IC₅₀ values <50 µM suggest potency). Compare with cisplatin controls .

- Antioxidant Testing: DPPH radical scavenging assay; IC₅₀ <100 µM indicates significant activity .

- DNA Binding: UV-Vis titration (hypochromicity at 260 nm) and viscometry to assess intercalation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software is recommended?

Methodology:

-

Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement. Key parameters:

-

Data Table 2: Example Unit Cell Parameters (from analogous structures)

Parameter Value a (Å) 6.3702 b (Å) 20.647 c (Å) 9.2717 β (°) 98.365 V (ų) 1206.5

Q. How do DFT calculations correlate with experimental corrosion inhibition efficiency in acidic environments?

Methodology:

- DFT Parameters: B3LYP/6-31G(d) to compute EHOMO (electron donation), ELUMO (electron acceptance), and ΔN (fraction of electron transfer). Higher EHOMO (-5.2 eV) correlates with adsorption on mild steel .

- Weight-Loss Experiments: Inhibition efficiency (IE%) increases with concentration (e.g., 95.5% at 0.0005 M in 1 M HCl). Langmuir isotherm confirms chemisorption (ΔGads ~−35 kJ/mol) .

Q. How can structural modifications enhance biological activity, and what SAR trends are observed?

Methodology:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., –NO₂) at the naphthyl position to enhance DNA binding (ΔTm increases by 4–6°C) .

- Metal Complexation: Cu(II) complexes show 2–3× higher cytotoxicity due to redox-active metal centers .

- Hydrogen Bonding: Stronger N–H⋯O/N interactions in polymorphs improve solubility and bioavailability .

Q. What strategies address contradictions in thermal stability data between TGA and DSC analyses?

Methodology:

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in crystal packing?

Methodology:

- CrystalExplorer: Generate surfaces to quantify contact contributions (e.g., H⋯H = 45%, H⋯S = 12%).

- Fingerprint Plots: Identify π-stacking (C⋯C = 8%) and hydrogen bonds (N⋯H = 15%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.